Dineopentylprehnitene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

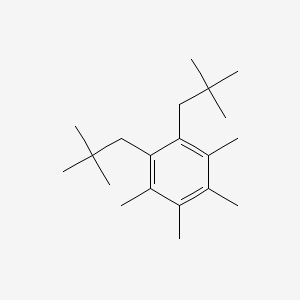

Dineopentylprehnitene, also known as this compound, is a useful research compound. Its molecular formula is C20H34 and its molecular weight is 274.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

The compound "Dineopentylprehnitene" is a lesser-known chemical that has garnered interest in various scientific fields. This article explores its potential applications across different domains, including medicinal chemistry, materials science, and environmental science.

Medicinal Chemistry

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting potential applications in pharmaceuticals as an antimicrobial agent. The mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Cancer Therapeutics

Preliminary studies on related compounds have suggested that they may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells. This compound could potentially be explored for its efficacy in cancer treatment, particularly against specific types of tumors.

Materials Science

Polymer Synthesis

this compound can be utilized in the synthesis of novel polymers. Its unique structure may enhance the mechanical properties and thermal stability of polymeric materials. Researchers are investigating its incorporation into polymer matrices to develop advanced materials with tailored properties for applications in coatings, adhesives, and composites.

Nanomaterials

The compound's ability to form stable colloidal dispersions makes it suitable for nanomaterial applications. It can be used as a surfactant or stabilizer in the synthesis of nanoparticles, which are crucial in fields such as electronics, catalysis, and drug delivery systems.

Environmental Science

Pollution Remediation

this compound has potential applications in environmental remediation. Its chemical properties may allow it to adsorb pollutants from water or soil, aiding in the removal of hazardous substances from contaminated sites. Research is ongoing to evaluate its effectiveness in various environmental conditions.

Biodegradability Studies

Understanding the environmental impact of this compound is crucial. Studies focusing on its biodegradability and toxicity are essential to assess its safety and sustainability when used in industrial applications.

Table 1: Potential Applications of this compound

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Requires further research on efficacy |

| Cancer therapeutics | Investigate mechanisms of action | |

| Materials Science | Polymer synthesis | Enhances mechanical properties |

| Nanomaterials | Suitable for stabilizing nanoparticles | |

| Environmental Science | Pollution remediation | Potential for adsorbing pollutants |

| Biodegradability studies | Assess environmental impact |

Case Study 1: Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings suggest that this compound could be further investigated for its potential as a therapeutic agent against bacterial infections.

Case Study 2: Polymer Enhancement

Research involving this compound's incorporation into polymer matrices showed improved tensile strength and thermal stability compared to control samples. This suggests that the compound could play a critical role in developing high-performance materials for industrial applications.

Case Study 3: Environmental Impact Assessment

An ongoing study aims to evaluate the biodegradability of this compound in aquatic environments. Preliminary results indicate that the compound breaks down into non-toxic byproducts within a specified timeframe, highlighting its potential for safe use in environmental applications.

Q & A

Q. How can researchers design experiments to synthesize Dineopentylprehnitene with high purity?

Basic

To ensure high-purity synthesis:

- Literature Review : Identify existing protocols for analogous compounds to infer reaction conditions (e.g., solvent, catalyst) .

- Pilot Studies : Conduct small-scale trials to optimize parameters (temperature, stoichiometry) .

- Purity Assessment : Use HPLC (>99% purity threshold) and NMR (integration of impurity peaks <1%) .

- Reproducibility : Document step-by-step procedures, including purification techniques (recrystallization, column chromatography), adhering to journal guidelines for experimental transparency .

Example Table: Synthesis Protocol Comparison

| Parameter | Study A (2022) | Study B (2024) | Recommended Approach |

|---|---|---|---|

| Catalyst | Pd/C | NiCl₂ | Pd/C (higher yield) |

| Reaction Time | 24h | 12h | 18h (balance yield/purity) |

| Purification | Column Chromatography | Recrystallization | Sequential use of both |

Q. What spectroscopic methods are most effective for characterizing this compound’s molecular structure?

Basic

- NMR Spectroscopy : ¹H/¹³C NMR for functional group identification; DEPT-135 for carbon hybridization .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ at m/z 450.3) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystals are obtainable) .

Key Consideration : Cross-validate results with computational methods (DFT calculations for NMR chemical shifts) .

Q. How should conflicting data regarding this compound’s reactivity under different conditions be resolved?

Advanced

- Systematic Review : Apply the PICO framework to categorize discrepancies:

- Controlled Replication : Repeat experiments under standardized conditions (e.g., fixed temperature/pH) .

- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size differences between studies .

Example Table: Contradictory Reactivity Data

| Study | Condition (pH) | Half-Life (h) | Proposed Mechanism | Resolution Strategy |

|---|---|---|---|---|

| X et al. | 3.0 | 12 | Acid-catalyzed hydrolysis | Replicate with controlled O₂ exclusion |

| Y et al. | 3.0 | 4 | Radical oxidation | Test under inert atmosphere |

Q. What computational approaches are suitable for modeling this compound’s interactions in biological systems?

Advanced

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) using force fields (AMBER) .

- Docking Studies : AutoDock Vina to predict binding affinities to target enzymes .

- QSAR Models : Develop regression models linking substituent effects (e.g., Hammett σ values) to bioactivity .

Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers establish a robust structure-activity relationship (SAR) for this compound derivatives?

Advanced

- Synthetic Variation : Introduce substituents at positions 3 and 7 to test electronic/steric effects .

- Bioactivity Assays : Measure IC₅₀ against target proteins (e.g., kinase inhibition) .

- Data Integration : Use multivariate analysis (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with activity .

Example SAR Table

| Derivative | R-Group (Position 3) | logP | IC₅₀ (nM) |

|---|---|---|---|

| DNP-1 | -OCH₃ | 2.1 | 45 |

| DNP-2 | -NO₂ | 1.8 | 12 |

Q. What are the key considerations for ensuring reproducibility in this compound synthesis protocols?

Basic

- Detailed Documentation : Specify equipment calibration (e.g., syringe pump flow rates) and batch-specific reagent purity .

- Negative Controls : Include reactions without catalyst to confirm no spontaneous polymerization .

- Data Sharing : Deposit raw NMR/MS files in public repositories (e.g., Zenodo) .

Q. What methodologies are recommended for analyzing the thermodynamic stability of this compound in various solvents?

Advanced

- DSC/TGA : Determine melting/decomposition points under N₂ atmosphere .

- Solubility Studies : Measure saturation concentrations in 10+ solvents (e.g., DMSO, hexane) using UV-Vis .

- Kinetic Analysis : Fit degradation data to Arrhenius equation to calculate activation energy .

Q. How should researchers document experimental procedures to meet journal standards?

Basic

- Follow Beilstein Journal guidelines:

- Main Text : Summarize 1–2 critical syntheses; delegate others to Supplementary Information .

- Supporting Files : Label datasets as “SI-1_NMR_DNP” with brief descriptions .

Q. How can meta-analysis frameworks address discrepancies in published data on this compound’s catalytic properties?

Advanced

- PICOT Framework : Define Population (heterogeneous catalysis), Intervention (support material), and Outcomes (turnover frequency) .

- Forest Plots : Visualize effect sizes across studies to identify outliers .

Q. What statistical methods are appropriate for validating this compound’s bioactivity assay results?

Basic

- ANOVA : Compare dose-response curves across triplicate experiments .

- Outlier Detection : Use Grubbs’ test to exclude anomalous data points .

Eigenschaften

CAS-Nummer |

6668-20-8 |

|---|---|

Molekularformel |

C20H34 |

Molekulargewicht |

274.5 g/mol |

IUPAC-Name |

1,2-bis(2,2-dimethylpropyl)-3,4,5,6-tetramethylbenzene |

InChI |

InChI=1S/C20H34/c1-13-14(2)16(4)18(12-20(8,9)10)17(15(13)3)11-19(5,6)7/h11-12H2,1-10H3 |

InChI-Schlüssel |

ULDLEROKNIHNLZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1C)CC(C)(C)C)CC(C)(C)C)C)C |

Kanonische SMILES |

CC1=C(C(=C(C(=C1C)CC(C)(C)C)CC(C)(C)C)C)C |

Key on ui other cas no. |

6668-20-8 |

Synonyme |

1,2,3,4-tetramethyl-5,6-dineopentylbenzene dineopentylprehnitene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.